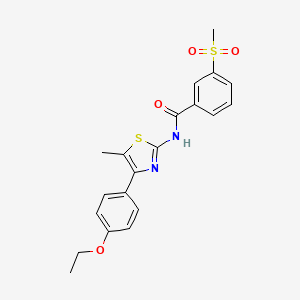

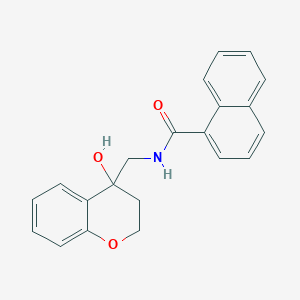

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole-containing molecules. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Allosteric CC-Chemokine Receptor 4 Antagonism

Research by Procopiou et al. (2013) explored the synthesis of indazole arylsulfonamides, focusing on human CCR4 antagonists. Their study highlighted the importance of small group tolerances at specific positions and the potent N3-substituent of 5-chlorothiophene-2-sulfonamide. This research provides insights into the allosteric binding of aryl sulfonamide antagonists to CCR4, an intracellular allosteric site, which is crucial for understanding the interactions and potential applications of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide in this context (Procopiou et al., 2013).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide, to investigate their potential as selective class III agents in cardiac electrophysiology. This study indicates the relevance of such compounds in modifying cardiac electrophysiological properties, particularly in the context of reentrant arrhythmias (Morgan et al., 1990).

Antimicrobial Agents

Sahin et al. (2012) and Bektaş et al. (2007) synthesized various derivatives of 1,2,4-triazole, which include structural motifs similar to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds were screened for their antimicrobial activities, demonstrating the potential use of such structures in the development of novel antimicrobial agents (Sahin et al., 2012); (Bektaş et al., 2007).

Antiviral Activity

Hebishy et al. (2020) investigated the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, highlighting significant antiviral activities against bird flu influenza. This study suggests the potential application of similar benzamide-based compounds, like N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide, in the development of antiviral agents (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary targets of MMV665913 are currently unknown

Mode of Action

Studies on mmv665941, a compound with similar structure, suggest an interference with sterol-dependent processes . This could imply that MMV665913 may also interact with sterol biosynthesis or related pathways, but this hypothesis requires further investigation.

Biochemical Pathways

Given the potential interference with sterol-dependent processes, it is plausible that MMV665913 may impact pathways related to sterol biosynthesis or metabolism . .

Pharmacokinetics

A study on MMV665941, a related compound, suggests that it could be potentially useful for further in vivo studies , but the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MMV665913 remain to be determined.

Result of Action

The compound has been identified as having promising activity against the apicomplexan parasite Neospora caninum , suggesting it may have antiparasitic properties.

properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-4-26-16-10-8-14(9-11-16)18-13(2)27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(3,24)25/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOIKBBJEDKHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)

![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)

![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)

![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)